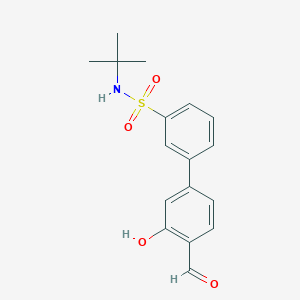
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (5-tBSFP) is an organic compound with a molecular formula of C17H19NO3S and a molecular weight of 321.41 g/mol. It is a white crystalline solid with a melting point of 100-101°C. 5-tBSFP is a sulfonamide derivative of phenol and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is complex and not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as a substrate for the enzyme lipase, which is involved in the breakdown of lipids in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can have a variety of effects on the nervous system, including increased alertness, improved memory and learning, and increased muscle strength. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as a substrate for the enzyme lipase, which can lead to increased levels of fatty acids in the body. These fatty acids can be used as an energy source and can also be used in the synthesis of other molecules such as hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it accessible to many researchers. In addition, it is a relatively stable compound, making it easy to store and handle. However, it is important to note that 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is a relatively potent compound and should be handled with care. In addition, it is important to note that 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be toxic if ingested, and should not be used in experiments involving animals or humans.
Orientations Futures
There are a variety of potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in medical applications, such as the treatment of neurological disorders or the development of drugs targeting acetylcholinesterase. Finally, further research could be conducted to explore the potential use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in the synthesis of other compounds, such as drugs or other organic molecules.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One such method is the reaction of 2-formylphenol and 3-t-butylsulfamoylbenzene in the presence of sodium hydroxide and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol or isopropanol at a temperature of 80-85°C. The reaction mixture is then cooled to room temperature and the precipitated product is collected by filtration.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is used in various scientific research applications. It is used in the synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% derivatives, which are used as inhibitors of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the inhibition of this enzyme can have a variety of effects on the nervous system. 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is also used in the synthesis of other compounds such as 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%-BSA, which is used as a substrate for the enzyme lipase.
Propriétés
IUPAC Name |
N-tert-butyl-3-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFGVAWONWDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

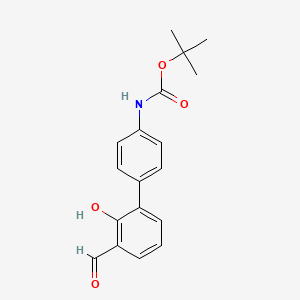
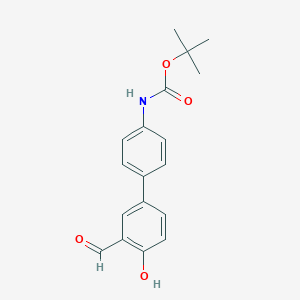
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
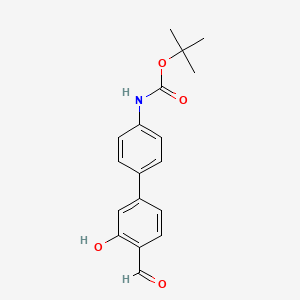
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

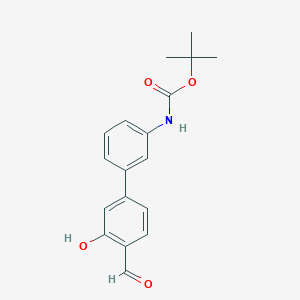
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
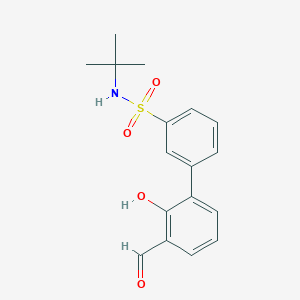
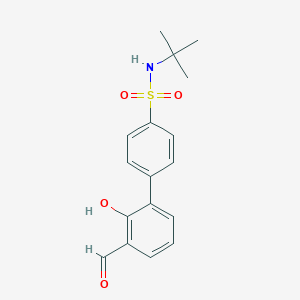
![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)